molecular formula C23H28ClN3O3S B2669598 Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 496777-65-2

Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2669598
CAS No.: 496777-65-2
M. Wt: 462.01
InChI Key: YSEIVCZDDQBAKX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a tetrahydrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form the ethyl 2-(3-chlorophenyl)acetate intermediate.

    Cyclization: The intermediate undergoes cyclization with piperazine in the presence of a suitable catalyst to form the piperazine derivative.

    Amidation: The piperazine derivative is then reacted with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and chlorophenyl group are crucial for binding to these targets, leading to modulation of biological pathways. This interaction can result in various pharmacological effects, including inhibition or activation of specific cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(4-(2-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Ethyl 2-(2-(4-(4-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to the specific positioning of the chlorophenyl group, which influences its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct pharmacological profiles compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3S/c1-2-30-23(29)21-18-8-3-4-9-19(18)31-22(21)25-20(28)15-26-10-12-27(13-11-26)17-7-5-6-16(24)14-17/h5-7,14H,2-4,8-13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIVCZDDQBAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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